Physicochemical Differentiation: Density, Boiling Point, and pKa Comparison of 5-Bromo-6-fluoro-1-methylindazol-3-amine vs. Mono-Halogenated and Unsubstituted Analogs
5-Bromo-6-fluoro-1-methylindazol-3-amine exhibits significantly altered physicochemical properties compared to its mono-halogenated and parent analogs, driven by the presence of the heavy bromine atom and the electron-withdrawing fluorine. The predicted density of the target compound is 1.86 ± 0.1 g/cm³—approximately 34% higher than 6-fluoro-1-methylindazol-3-amine (CAS 171809-13-5, density 1.39 g/cm³) and approximately 43% higher than the unsubstituted parent 1-methylindazol-3-amine (CAS 60301-20-4, density ~1.3 g/cm³) . The predicted boiling point (377.3 ± 37.0 °C) is approximately 52 °C higher than that of the 6-fluoro analog (325.2 °C) . Additionally, the predicted pKa of the target compound (2.42 ± 0.50) is approximately 1.15 log units lower than that of 6-fluoro-1-methylindazol-3-amine (pKa 3.57 ± 0.50), indicating significantly reduced basicity of the 3-amino group . These differences directly impact solubility, salt formation, chromatographic behavior, and solid-state formulation properties.
| Evidence Dimension | Predicted density (g/cm³) |
|---|---|
| Target Compound Data | 1.86 ± 0.1 |
| Comparator Or Baseline | 6-Fluoro-1-methylindazol-3-amine (CAS 171809-13-5): 1.39 ± 0.1; 1-Methylindazol-3-amine (CAS 60301-20-4): ~1.3 |
| Quantified Difference | +34% vs. 6-F analog; +43% vs. parent |
| Conditions | Predicted values (ACD/Labs or analogous computational method) |
Why This Matters
Higher density and boiling point alter purification requirements and crystallization behavior, while lower pKa affects salt screen outcomes and bioavailability-relevant properties—directly impacting procurement decisions for early-stage formulation development.
